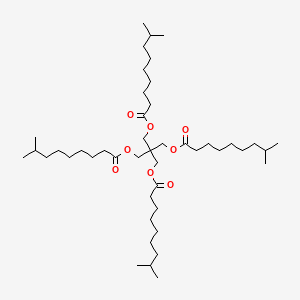
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is a complex organic compound characterized by its unique structure, which includes multiple isodecyl groups and a propanediyl backbone[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... This compound is primarily used in scientific research and industrial applications due to its chemical properties and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate typically involves the esterification of 1-oxoisodecanoic acid with 2,2-bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediol under acidic conditions[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reactants and products.
化学反応の分析
Types of Reactions
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: : Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids and ketones.
Reduction: : Alcohols and aldehydes.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is utilized in several scientific research fields:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: : The compound is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用機序
The mechanism by which 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with biological membranes or target specific receptors. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
類似化合物との比較
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is unique due to its specific structure and functional groups. Similar compounds include:
Isodecanoic acid esters: : These compounds share the isodecyl group but differ in their esterification patterns.
Propanediol derivatives: : These compounds have similar backbones but different substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
71975-56-9 |
|---|---|
分子式 |
C45H84O8 |
分子量 |
753.1 g/mol |
IUPAC名 |
[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate |
InChI |
InChI=1S/C45H84O8/c1-37(2)25-17-9-13-21-29-41(46)50-33-45(34-51-42(47)30-22-14-10-18-26-38(3)4,35-52-43(48)31-23-15-11-19-27-39(5)6)36-53-44(49)32-24-16-12-20-28-40(7)8/h37-40H,9-36H2,1-8H3 |
InChIキー |
GGUPEFSRKZHRFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC(=O)OCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















